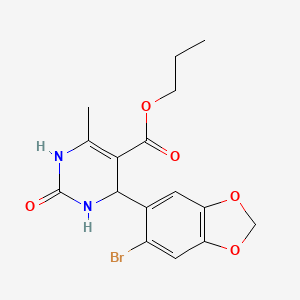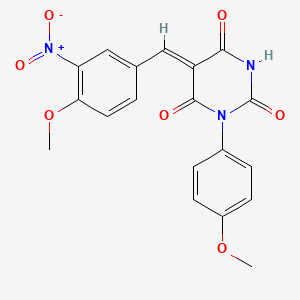
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been the subject of scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves the activation of the 5-HT2A receptor. This results in the modulation of the activity of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The activation of the 5-HT2A receptor also leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been shown to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Studies have suggested that (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine may also have neuroprotective effects, as it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, there are also several limitations to using (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine in lab experiments. It is a controlled substance and requires special permits for its use. Additionally, its potent hallucinogenic effects make it difficult to use in behavioral studies.
未来方向
There are several future directions for the scientific research of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine. One area of research is the development of novel therapeutic agents based on its structure. Another area of research is the study of its effects on other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Additionally, there is a need for further research into its potential neuroprotective effects and its effects on brain plasticity. Finally, there is a need for more research into the safety and efficacy of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine as a potential therapeutic agent.
合成方法
The synthesis of (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to 2,5-dimethoxyphenyl-2-amino-propane using a reducing agent such as sodium borohydride. Finally, the amine is coupled with 1,2,3,4-tetrahydro-1-naphthalenylamine using a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
科学研究应用
(3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been the subject of scientific research for its potential therapeutic applications. It has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have suggested that (3,5-dimethoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder.
属性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-16-10-14(11-17(12-16)22-2)13-20-19-9-5-7-15-6-3-4-8-18(15)19/h3-4,6,8,10-12,19-20H,5,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIECMJLJJMFKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCC3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4926798.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4926799.png)

![3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926816.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)


![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)


![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)